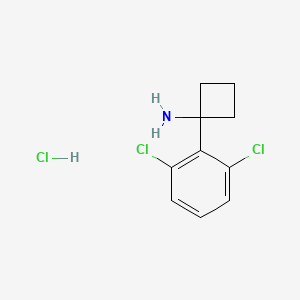

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride

Description

Structural Elucidation Through X-ray Crystallography

While X-ray crystallographic data for 1-(2,6-dichlorophenyl)cyclobutanamine hydrochloride remains unpublished, structural analogs provide insight into its likely configuration. For example, the related compound (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine exhibits a dihedral angle of 26.25° between its dichlorophenyl and nitrobenzene rings, stabilized by intramolecular hydrogen bonding. By analogy, the cyclobutane ring in the target compound likely adopts a puckered conformation to minimize steric clashes with the ortho-chlorine atoms.

Key structural predictions include:

- Bond angles : The cyclobutane ring’s internal angles are expected to deviate from the ideal 90° due to puckering, approximating 86°–88° based on cyclobutane derivatives.

- Torsional strain : The eclipsing interaction between the amine group and adjacent cyclobutane carbons may be partially alleviated by out-of-plane bending.

Comparative analysis with 1-(2,4,6-trichlorophenyl)cyclobutanamine (PubChem CID 129955740) suggests that additional chlorine substituents increase ring planarity due to enhanced van der Waals interactions.

Comparative Analysis of Cyclobutane Ring Conformations

The cyclobutane ring in this compound adopts a puckered conformation to mitigate angle strain (Table 1). This contrasts with smaller cycloalkanes like cyclopropane, which remain planar due to extreme angle strain (60° vs. ideal 109.5°).

Table 1: Conformational Parameters of Cycloalkanes

| Cycloalkane | Bond Angle (°) | Puckering Amplitude (Å) | Strain Energy (kJ/mol) |

|---|---|---|---|

| Cyclopropane | 60 | 0 (planar) | 115 |

| Cyclobutane | 86–90 | 0.2–0.3 | 110 |

| Cyclopentane | 102–106 | 0.5 (envelope) | 25 |

For 1-(2,6-dichlorophenyl)cyclobutanamine , the puckering reduces torsional strain between the amine group and chlorine atoms. Density functional theory (DFT) calculations on analogous systems predict a puckering angle of 28°–32° , allowing partial eclipsing of substituents while maintaining bond integrity.

Halogen Substitution Patterns in Dichlorophenyl Derivatives

The 2,6-dichloro substitution pattern imposes distinct electronic and steric effects compared to other dichlorophenyl isomers (Table 2).

Table 2: Impact of Chlorine Substitution on Aromatic Systems

| Substitution Pattern | Resonance Effect | Steric Hindrance | Metabolic Stability |

|---|---|---|---|

| 2,6-Dichloro | Moderate -I | High | High |

| 2,4-Dichloro | Strong -I | Moderate | Moderate |

| 3,5-Dichloro | Weak -I | Low | Low |

The ortho-chlorine atoms in 2,6-dichlorophenyl derivatives create a rigid, V-shaped geometry that enhances metabolic stability by shielding the amine group from enzymatic oxidation. This contrasts with 2,4-dichlorophenyl analogs , where the para-chlorine atom increases electron-withdrawing effects (-I), polarizing the ring and accelerating hydrolysis.

In electrophilic substitution reactions, the 2,6-dichloro pattern directs incoming electrophiles to the meta position , though steric hindrance often suppresses reactivity. This regioselectivity is critical for designing derivatives with tailored electronic properties.

Propriétés

IUPAC Name |

1-(2,6-dichlorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10;/h1,3-4H,2,5-6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSSKVAWCTVEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=CC=C2Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(2,6-Dichlorophenyl)cyclobutanamine hydrochloride typically involves:

- Preparation of the 2,6-dichlorophenyl intermediate or derivative

- Construction of the cyclobutanamine ring system

- Coupling or substitution reactions to attach the 2,6-dichlorophenyl group to the cyclobutanamine

- Conversion of the free amine to its hydrochloride salt for stability and purification

Preparation of 2,6-Dichlorophenyl Derivatives

A key precursor is 2,6-dichlorodiphenylamine or related 2,6-dichlorophenyl compounds. One efficient method involves a one-pot reaction sequence:

- Step (a): Acylation of aniline with chloroacetyl chloride in toluene to form 2-chloroacetanilide in solution.

- Step (b): Etherification by adding 2,6-chlorophenesic acid, sodium carbonate, and a quaternary ammonium salt phase transfer catalyst to the reaction mixture, yielding N-phenyl-2-(2,6-dichlorophenoxy) ethanamide.

- Step (c): Rearrangement under reflux with a strong base such as sodium hydroxide or potassium hydroxide to produce 2,6-dichlorodiphenylamine.

This method achieves high yields (~96-99%) and purity (>99.8% by HPLC), with efficient solvent recovery and minimal waste.

| Step | Reagents/Conditions | Product | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| (a) Acylation | Aniline, chloroacetyl chloride, toluene, 88-90°C | 2-chloroacetanilide | - | - |

| (b) Etherification | 2,6-chlorophenesic acid, Na2CO3, phase transfer catalyst, 85-95°C | N-phenyl-2-(2,6-dichlorophenoxy) ethanamide | - | - |

| (c) Rearrangement | NaOH or KOH reflux, 3-5 h | 2,6-dichlorodiphenylamine | 96.6-99 | 99.88-99.92 |

Formation of the Cyclobutanamine Moiety

The cyclobutanamine ring is typically introduced through cyclobutanone derivatives or via ring-closure reactions. While specific literature on direct cyclobutanamine synthesis with 2,6-dichlorophenyl substitution is limited, analogous methods include:

- Reductive amination of cyclobutanone with 2,6-dichloroaniline derivatives.

- Cycloaddition or ring expansion reactions starting from substituted phenyl precursors.

These methods require careful control of reaction conditions to favor the cyclobutanamine formation and avoid side reactions.

Coupling and Salt Formation

The attachment of the 2,6-dichlorophenyl group to the cyclobutanamine is achieved by nucleophilic substitution or amide bond formation under mild conditions. After synthesis of the free base amine, conversion to the hydrochloride salt is performed by:

- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).

- Controlled precipitation and filtration to obtain the hydrochloride salt with high purity.

Purification Techniques

Purification of this compound is critical for pharmaceutical-grade quality and involves:

- Recrystallization using solvent mixtures such as methanol and acetone to selectively precipitate the desired isomer.

- Washing with non-polar solvents like hexane to remove impurities.

- Use of chromatographic techniques (e.g., flash chromatography, preparative HPLC) for further refinement when necessary.

Research Findings and Data Summary

Research patents and studies indicate:

- The use of alcohols with carbon chains C1-C4 (e.g., methanol) as solvents for dissolution.

- Aliphatic ketones like acetone serve as co-solvents for precipitation, with temperature control between 20-50°C optimizing purity.

- Overall yields for related amine hydrochlorides range from 30% to over 60% depending on reaction scale and conditions.

- Crystallization from ethanol-water mixtures yields high-purity crystalline products suitable for pharmaceutical use.

Comparative Table of Key Preparation Parameters

| Parameter | Method A (One-pot synthesis of 2,6-dichlorophenyl precursor) | Method B (Cyclobutanamine formation & coupling) | Method C (Salt formation & purification) |

|---|---|---|---|

| Solvent | Toluene | Ethanol, methanol | Methanol, acetone, hexane |

| Temperature | 25-95°C | 25-100°C (microwave or reflux) | 20-50°C (precipitation) |

| Catalysts | Quaternary ammonium salts | Base catalysts (e.g., sodium hydride, DBU) | None (acid for salt formation) |

| Yield | 96.6-99% | 30-61% (varies by step) | >99% purity after recrystallization |

| Purification | Vacuum distillation, recrystallization | Flash chromatography, preparative HPLC | Recrystallization, washing |

Analyse Des Réactions Chimiques

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutanamine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of 1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride and Analogues

Key Comparative Insights

Ring Strain and Binding Affinity: The cyclobutane ring in the target compound introduces higher ring strain compared to cyclohexane (in methyl 1-(methylamino)cyclohexanecarboxylate HCl) or imidazoline (in clonidine). This strain may enhance binding rigidity to target receptors but reduce metabolic stability . Clonidine’s imidazoline ring enables α2-adrenergic receptor agonism, whereas the cyclobutane-amine scaffold may favor alternative CNS targets (e.g., serotonin or dopamine receptors) .

Substituent Effects: The 2,6-dichlorophenyl group is shared with clonidine and 1-(2,6-Dichlorophenyl)-2-indolinone. Chlorine atoms improve lipid solubility and receptor affinity via hydrophobic interactions, but the absence of an imidazoline or indolinone ring in the target compound likely alters selectivity .

Safety and Handling :

- Like clonidine and 2-cyclobutyl-1-phenylethanamine HCl, the target compound is presumed hazardous due to its aromatic chloride content and amine-hydrochloride formulation, necessitating protective gear during handling .

Research Findings and Implications

- Synthetic Accessibility : The cyclobutane ring’s synthesis may require specialized methods (e.g., [2+2] cycloadditions), contrasting with clonidine’s more straightforward imidazoline preparation .

- Biological Activity: While clonidine’s antihypertensive effects are well-documented, the target compound’s cyclobutane-amine structure may prioritize novel mechanisms, warranting further in vitro receptor assays .

Activité Biologique

1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride, also known as CARM1-IN-1 hydrochloride, is a potent and selective inhibitor of Coactivator-associated arginine methyltransferase 1 (CARM1). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those associated with aberrant CARM1 activity, such as cancer and inflammatory disorders. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

CARM1-IN-1 exerts its effects by selectively inhibiting the enzymatic activity of CARM1. It binds to the active site of the enzyme, preventing the transfer of methyl groups from S-adenosyl-L-methionine (AdoMet) to arginine residues on substrate proteins. This inhibition disrupts the methylation of histone and non-histone proteins, leading to altered gene expression and various cellular processes, including transcriptional regulation and RNA processing.

Inhibition of CARM1

The compound has an IC50 value of 8.6 µM, indicating its high efficacy in inhibiting CARM1 activity. This potency makes it a valuable tool for studying the biological functions of CARM1 and its role in disease mechanisms.

Research Applications

CARM1-IN-1 has been employed in various research applications:

- Chemistry : Used as a tool compound to study the role of CARM1 in chemical reactions and pathways.

- Biology : Investigated for its biological functions, including gene expression regulation and protein-protein interactions.

- Medicine : Explored as a potential therapeutic agent for treating diseases linked to abnormal CARM1 activity.

Comparative Analysis with Similar Compounds

CARM1-IN-1 stands out among other compounds due to its selectivity and potency. A comparison with similar compounds is summarized in the table below:

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| CARM1-IN-1 Hydrochloride | CARM1 | 8.6 | Selective inhibitor; potential therapeutic use |

| EZM2302 (GSK3359088) | CARM1 | TBD | Broad selectivity against other histone methyltransferases |

| Ellagic Acid | CARM1 | TBD | Natural inhibitor; suppresses cancer cell proliferation |

| PRMT5 Inhibitors | PRMT5 | TBD | Different selectivity; targets another PRMT family member |

Case Studies

Recent studies have highlighted the role of CARM1 in various disease contexts:

- Cancer Research : Inhibition of CARM1 has been shown to suppress tumor growth in xenograft models. For instance, studies indicate that compounds targeting CARM1 can reduce cell proliferation rates in cancer cell lines by altering gene expression profiles related to cell cycle regulation .

- Inflammatory Disorders : Research has demonstrated that modulation of CARM1 activity can influence inflammatory responses. In animal models of arthritis, inhibition of CARM1 resulted in decreased inflammation markers and improved clinical outcomes .

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Dichlorophenyl)cyclobutanamine Hydrochloride?

A common approach involves cyclization of 2,6-dichlorophenyl precursors. For example, 2,6-Dichlorophenylhydrazine Hydrochloride (Cl₂C₆H₃NHNH₂·HCl) can serve as a precursor for pyrazole derivatives, which may be adapted for cyclobutanamine synthesis via ring-opening or functional group transformations . Key steps include:

- Precursor activation : Use of coupling agents (e.g., EDCI/HOBt) to facilitate cyclobutane ring formation.

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

- Yield optimization : Adjusting reaction temperature (e.g., 60–80°C) and stoichiometric ratios to minimize side products.

Q. What analytical methods are recommended for characterizing this compound?

Characterization relies on a combination of spectroscopic and chromatographic techniques:

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Waste disposal : Segregate halogenated waste for incineration or specialized treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) may accelerate cyclobutane formation.

- Kinetic studies : Use in-situ FTIR or LC-MS to monitor intermediate stability and reaction progress.

- Byproduct analysis : Identify side products via GC-MS to adjust stoichiometry .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or mass spectra may arise due to:

Q. What mechanistic insights exist for its interactions with biological targets?

While direct studies on this compound are limited, analogs suggest:

- Receptor binding : Chlorinated aryl groups may enhance hydrophobic interactions with enzymes or receptors .

- pH-dependent solubility : The hydrochloride salt improves bioavailability in acidic environments (e.g., gastrointestinal tract) .

- Metabolic stability : Evaluate via liver microsome assays to assess susceptibility to cytochrome P450 oxidation .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. non-polar solvents?

- Hypothesis testing : Compare experimental solubility (e.g., shake-flask method) with computational predictions (LogP calculations).

- Crystal packing effects : Polymorphs or hydrate formation (e.g., monohydrate vs. anhydrous forms) can alter solubility .

- Ionic strength : Adjust buffer conditions to mimic physiological environments for reproducibility .

Q. What strategies validate the compound’s stability under storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.

- Stability-indicating assays : Use HPLC-DAD to track degradation products (e.g., dechlorination or cyclobutane ring cleavage) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Recommended Analytical Workflow

| Step | Technique | Purpose |

|---|---|---|

| Initial synthesis check | TLC (silica gel, UV visualization) | Monitor reaction progress |

| Final purity verification | HPLC (≥98% purity) | Confirm batch consistency |

| Structural validation | ¹H NMR (DMSO-d₆, 400 MHz) | Assign proton environments |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.